molecular formula C23H29NO8 B601823 4'-Hydroxy Atomoxetine Glucuronide CAS No. 540729-08-6

4'-Hydroxy Atomoxetine Glucuronide

Katalognummer: B601823
CAS-Nummer: 540729-08-6
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: DJWNPJFKTPNTAE-AJYYVVFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and Weight

  • Molecular formula : C23H29NO8.
  • Molecular weight : 447.5 g/mol.

Structural Features

The molecule comprises two distinct regions (Figure 1):

  • 4-Hydroxyatomoxetine moiety : A substituted phenoxypropylamine with:
    • A 3-methylphenol group.
    • A (1R)-3-(methylamino)-1-phenylpropoxy side chain.
  • Glucuronic acid moiety : A β-D-glucopyranuronic acid unit with hydroxyl groups at positions 3, 4, and 5 and a carboxylic acid at position 2.

Stereochemistry

The compound exhibits multiple chiral centers:

Position Configuration Role
Glucuronic acid C2 S Determines β-glycosidic linkage
Glucuronic acid C3 S Fixed by sugar ring conformation
Glucuronic acid C4 S Fixed by sugar ring conformation
Glucuronic acid C5 R Fixed by sugar ring conformation
Phenoxypropoxy C1 R Critical for pharmacophore orientation

The β-1-O-glycosidic bond between the glucuronic acid and 4-hydroxyatomoxetine is confirmed by nuclear Overhauser effect (NOE) correlations in NMR studies.

Physicochemical Properties and Stability Profiling

Key Properties

Property Value Source
LogP (XLogP3) -0.5 Indicates high hydrophilicity
Hydrogen bond donors 5 From hydroxyl and amine groups
Hydrogen bond acceptors 9 Includes ethers, hydroxyls, and carboxylic acid
Rotatable bonds 9 Contributed by flexible side chains
Solubility Slightly soluble in water and methanol
pKa ~3.5 (carboxylic acid), ~9.5 (amine) Estimated via computational modeling

Stability

  • Thermal stability : Decomposes above 160°C.
  • Photostability : Susceptible to UV-induced degradation due to phenolic and conjugated systems.
  • pH sensitivity : Stable at pH 2–7; hydrolyzes under alkaline conditions (pH > 9) via glucuronide cleavage.

Spectroscopic Identification Markers

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, D2O) :

δ (ppm) Multiplicity Assignment
7.32–7.25 m Phenyl protons (aromatic)
6.75 d (J = 8.4 Hz) Phenolic H-5
6.65 d (J = 8.4 Hz) Phenolic H-6
5.12 d (J = 7.2 Hz) Anomeric H-1'
4.45 t (J = 9.0 Hz) Glucuronic H-4'
3.82–3.40 m Glucuronic H-2', H-3', H-5'
2.98 m N-Methylamine protons

13C NMR (150 MHz, D2O) :

δ (ppm) Assignment
175.2 Carboxylic acid (C-6')
156.3 Phenolic oxygen (C-4)
102.1 Anomeric carbon (C-1')
76.8–71.2 Glucuronic C-2', C-3', C-4', C-5'
55.6 N-Methyl carbon

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 448.1966 [M+H]+.
  • High-resolution MS : Exact mass = 447.1893 Da (Δ < 2 ppm).
  • Fragmentation pattern :
    • Loss of glucuronic acid (176 Da) → m/z 272.1 [4-hydroxyatomoxetine+H]+.
    • Cleavage of propoxy chain → m/z 148.1 [C9H10N]+.

Infrared (IR) Spectroscopy

Absorption (cm−1) Assignment
3400–3200 O-H/N-H stretch
1720 Carboxylic acid C=O
1605 Aromatic C=C
1250 Ether C-O
1050 Glucuronic C-O-C

Eigenschaften

CAS-Nummer

540729-08-6

Molekularformel

C23H29NO8

Molekulargewicht

447.5 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1

InChI-Schlüssel

DJWNPJFKTPNTAE-AJYYVVFWSA-N

SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3

Isomerische SMILES

CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3

Kanonische SMILES

CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3

Aussehen

White to Off-White Solid

melting_point

156-163˚C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid;  4-Hydroxyatomoxetine-O-glucuronide;  4'-Hydroxy atomoxetine b-D-glucuronide;  3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl;  4’-Hydroxy Atomoxetine -D-Glucuronide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amination and Coupling

  • Step 1 : (R)-3-chloro-1-phenylpropanol (Formula-VIa) reacts with dimethylamine in an alcoholic solvent (e.g., methanol or ethanol) under reflux (6–8 hours) to yield (R)-N,N-dimethylamino-1-phenylpropanol (Formula-Va).

  • Step 2 : Formula-Va is coupled with 4-fluoro-3-methyl acetophenone in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide) to form (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane (Formula-IV).

Oxidation and Demethylation

  • Step 3 : Formula-IV undergoes oxidation using m-chloroperbenzoic acid or hydrogen peroxide in methylene chloride to produce (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane (Formula-III).

  • Step 4 : Demethylation of Formula-III via hydrolysis with sodium hydroxide (50–55°C, 16 hours) followed by acidification with hydrochloric acid yields 4'-hydroxy atomoxetine hydrochloride.

This method achieves a purity of 91.0% and a yield of 9.0 g from 15 g of oxalate precursor.

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic glucuronidation leverages UGT enzymes to conjugate glucuronic acid to the 4'-hydroxy group of atomoxetine. This approach is widely used due to its regioselectivity and compatibility with biological systems.

Reaction Setup

  • Enzyme Source : Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A4, UGT2B10).

  • Cofactor : UDP-glucuronic acid (UDPGA, 5 mM final concentration).

  • Conditions : Incubation at 37°C for 60–120 minutes in phosphate buffer (pH 7.4) with 1–2 mg/mL microsomal protein.

Product Isolation

  • Quenching : Reactions are halted with ice-cold acetonitrile.

  • Purification : Solid-phase extraction (C18 columns) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the glucuronide.

  • Yield : Typical yields range from 60–75%, with purity >95% confirmed by LC-MS/MS.

Chemical Synthesis of this compound

Chemical synthesis offers an alternative to enzymatic methods, particularly for large-scale production.

Protection and Activation

  • Step 1 : The primary amine of 4'-hydroxy atomoxetine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane.

  • Step 2 : The 4'-hydroxy group is activated with trichloroacetimidate by reacting with trichloroacetonitrile and a base (e.g., potassium carbonate).

Glucuronyl Donor Coupling

  • Step 3 : Methyl-2,3,4-tri-O-acetyl-β-D-glucuronate is coupled to the activated hydroxyl group under Lewis acid catalysis (e.g., BF3·Et2O).

  • Step 4 : Deprotection of the glucuronide using aqueous hydrochloric acid (0.1 N) and subsequent neutralization yields the free glucuronide.

Challenges

  • Regioselectivity : Competing reactions at the amine group require rigorous protection.

  • Yield : 50–65% after purification via recrystallization (ethyl acetate/hexane).

Microbial Biosynthesis in Engineered Yeast

Recent advances in synthetic biology enable glucuronide production using engineered Saccharomyces cerevisiae strains.

Strain Design

  • UGT Expression : Heterologous expression of human UGT1A4 under a galactose-inducible promoter.

  • Substrate Feeding : 4'-Hydroxy atomoxetine (1–2 mM) is added to yeast cultures in YPD medium.

Fermentation and Harvesting

  • Conditions : 30°C, 48–72 hours, aerobic agitation (200 rpm).

  • Extraction : Ethyl acetate extraction followed by silica gel chromatography.

  • Yield : 20–40 mg/L culture, with >90% purity.

Comparative Analysis of Preparation Methods

Method Steps Conditions Yield Purity Scalability
Enzymatic Glucuronidation437°C, pH 7.4, 2 hours60–75%>95%Moderate
Chemical Synthesis6RT to 50°C, acid/base steps50–65%85–90%High
Microbial Biosynthesis330°C, 48–72 hours20–40 mg/L>90%Low

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Hydroxy Atomoxetine Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to 4-hydroxy Atomoxetine under acidic or basic conditions .

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

4'-Hydroxy Atomoxetine Glucuronide is formed through the glucuronidation of 4-hydroxyatomoxetine, which is an active metabolite of atomoxetine. The metabolism of atomoxetine predominantly occurs via the cytochrome P450 2D6 (CYP2D6) pathway, leading to variations in drug levels among individuals based on genetic polymorphisms.

Key Pharmacokinetic Characteristics:

  • Bioavailability: The bioavailability of atomoxetine can vary significantly due to CYP2D6 polymorphisms, affecting the concentration of its metabolites, including this compound.
  • Half-life: The half-life of atomoxetine varies from approximately 5.2 hours in extensive metabolizers to around 21.6 hours in poor metabolizers, influencing the duration of action and therapeutic effects .

Therapeutic Implications

The primary application of this compound lies in understanding the pharmacodynamics and therapeutic efficacy of atomoxetine in ADHD treatment. Its role as a metabolite can provide insights into the drug's efficacy and safety profiles.

Clinical Uses:

  • ADHD Treatment: Atomoxetine is FDA-approved for treating ADHD in children over six years and adults. The efficacy of atomoxetine is attributed to its ability to increase norepinephrine levels in the brain, which is essential for attention and impulse control.
  • Off-label Uses: There are indications for its use in conditions like treatment-resistant depression and neurogenic orthostatic hypotension .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in clinical settings:

  • Study on Pharmacogenetics: A study involving patients with ADHD demonstrated that genetic variations affecting CYP2D6 activity could lead to different therapeutic outcomes with atomoxetine treatment. Patients identified as poor metabolizers showed higher plasma concentrations of both atomoxetine and its glucuronide metabolite, potentially leading to increased side effects or therapeutic benefits .
  • Clinical Trials: Clinical trials have assessed the safety and efficacy of atomoxetine, with findings indicating that it has a favorable side effect profile compared to stimulant medications. The presence of this compound as a metabolite helps in understanding individual responses to treatment .

Data Table: Summary of Key Studies

Study ReferenceFocus AreaFindings
NCBI BookshelfPharmacokineticsVariability in metabolism due to CYP2D6 polymorphisms affects drug levels.
ResearchGateADHD TreatmentEfficacy demonstrated in ADHD; lower abuse potential compared to stimulants.
PMC ArticleClinical TrialsFavorable safety profile; variations in response based on metabolic status.

Wirkmechanismus

The mechanism of action of 4’-Hydroxy Atomoxetine Glucuronide is primarily related to its parent compound, Atomoxetine. Atomoxetine inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The glucuronide conjugate itself is inactive but serves as a marker for the metabolic fate of Atomoxetine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Glucuronides

Structural Analogs: Positional and Functional Group Variations
Compound Parent Drug/Compound Conjugation Site Molecular Weight (g/mol) Key Structural Features Reference
4'-OH-ATX-Glu Atomoxetine 4'-O-glucuronide 450.51 Phenolic hydroxyl glucuronidation
4-OH-TAM-N⁺-glucuronide Tamoxifen N-glucuronide 563.29–563.70 Quaternary ammonium glucuronidation
Acetaminophen glucuronide Acetaminophen O-glucuronide Variant-dependent Phenolic hydroxyl glucuronidation
7'-Hydroxy coumarin glucuronide Coumarin O-glucuronide Not specified Benzopyrone-derived glucuronide
Diosmetin 7-O-glucuronide Diosmetin (flavonoid) 7-O-glucuronide Not specified Methoxyl group at C-4' reduces activity

Key Observations :

  • Conjugation Chemistry : Unlike 4-OH-TAM-N⁺-glucuronide (an N-glucuronide with alkali-sensitive bonds), 4'-OH-ATX-Glu is an O-glucuronide, which is generally more stable in physiological conditions .
  • Positional Effects: In flavonoids like diosmetin 7-O-glucuronide, substitution at C-4' (e.g., methoxyl groups) reduces enzyme inhibitory activity compared to hydroxyl groups .
Metabolic Pathways and Enzyme Specificity
  • UGT Isoforms: While 4-OH-TAM-N⁺-glucuronide is primarily formed by UGT1A4 , the specific UGT isoforms responsible for 4'-OH-ATX-Glu remain unconfirmed. However, hepatic UGTs (e.g., UGT1A9, UGT2B7) are likely candidates due to their role in phenolic glucuronidation.
  • Hydrolysis Sensitivity : Both 4'-OH-ATX-Glu and 4-OH-TAM-N⁺-glucuronide are susceptible to β-glucuronidase hydrolysis, a common trait of glucuronides .
Pharmacological and Toxicological Profiles
Compound Bioactivity of Parent Compound Metabolite Activity Excretion Pathway Stability in Plasma Reference
4'-OH-ATX-Glu NET inhibition (atomoxetine) Inactive Renal (glucuronide) High
4-OH-TAM-N⁺-glucuronide Estrogen receptor modulation Inactive Biliary/Renal Moderate (alkali-sensitive)
Acetaminophen glucuronide Analgesic/antipyretic Inactive Renal High
Diosmetin 7-O-glucuronide Antioxidant (diosmetin) Reduced activity Renal High

Key Findings :

  • Activity Loss : Glucuronidation universally reduces or abolishes the pharmacological activity of parent compounds, as seen in 4'-OH-ATX-Glu (vs. atomoxetine) and diosmetin glucuronide (vs. diosmetin) .
  • Toxicity Mitigation: Acetaminophen glucuronidation prevents accumulation of the hepatotoxic parent compound , paralleling 4'-OH-ATX-Glu's role in detoxifying atomoxetine.
Analytical Detection and Quantification
  • LC-MS/MS : 4'-OH-ATX-Glu and similar glucuronides (e.g., SN-38 glucuronide) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with limits of detection as low as 0.1 ng/ml .
  • β-Glucuronidase Hydrolysis : Confirmation of glucuronide identity is achieved via enzymatic deconjugation, as demonstrated for 4-OH-TAM-N⁺-glucuronide and coumarin glucuronides .

Biologische Aktivität

4'-Hydroxy Atomoxetine Glucuronide (4'-OH ATX Glucuronide) is a significant metabolite of Atomoxetine, a medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This compound is formed through the glucuronidation process, which is critical for the metabolism and excretion of various drugs. Understanding the biological activity of 4'-OH ATX Glucuronide is essential for comprehending its role in the pharmacokinetics and pharmacodynamics of Atomoxetine.

Metabolism and Pharmacokinetics

Atomoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway results in the formation of several metabolites, with 4'-OH ATX Glucuronide accounting for over 80% of the dose excreted in urine .

Key Pharmacokinetic Parameters

ParameterValue
Excretion in urine>80% of the dose
Excretion in feces<17% of the dose
Unchanged Atomoxetine excretion<3%
Half-life (extensive metabolizers)3 to 5.6 hours
Half-life (poor metabolizers)Up to 22 hours

This extensive biotransformation indicates a significant role for glucuronidation in drug clearance and suggests that variations in CYP2D6 activity can lead to substantial differences in drug exposure among individuals .

Biological Activity

4'-OH ATX Glucuronide exhibits various biological activities, primarily linked to its role as a metabolite of Atomoxetine. Its effects are largely mediated through interactions with neurotransmitter systems, particularly norepinephrine transporters.

The primary mechanism by which Atomoxetine and its metabolites exert their effects is through selective inhibition of norepinephrine reuptake. This leads to increased norepinephrine levels in the synaptic cleft, enhancing neurotransmission associated with attention and focus .

Clinical Implications

Research has demonstrated that genetic variations affecting CYP2D6 activity can significantly influence therapeutic outcomes. For instance, individuals classified as "poor metabolizers" may experience higher plasma concentrations of Atomoxetine and its metabolites, including 4'-OH ATX Glucuronide, potentially leading to increased efficacy or adverse effects .

Case Studies

Several clinical studies have explored the efficacy and safety profile of Atomoxetine in pediatric populations:

  • Study on Efficacy : A meta-analysis involving children with ADHD showed that Atomoxetine led to significant reductions in ADHD symptoms compared to placebo, with effect sizes ranging from 0.6 to 0.8 across various measures .
  • Response Variability : In a crossover study, children previously treated with stimulants were switched to Atomoxetine, revealing a response rate of 37% among those who did not respond to prior treatments, highlighting the importance of metabolic profiling in treatment decisions .
  • Pharmacogenomic Insights : Research has suggested that genetic testing for CYP2D6 polymorphisms could optimize treatment strategies by identifying individuals at risk for suboptimal responses or adverse effects due to altered metabolism of Atomoxetine and its metabolites .

Q & A

Q. What is the metabolic pathway of 4'-hydroxy atomoxetine glucuronide, and how can researchers validate its formation in vitro?

this compound is a phase II metabolite of atomoxetine, formed via CYP2D6-mediated hydroxylation to 4-hydroxyatomoxetine, followed by UDP-glucuronosyltransferase (UGT)-catalyzed conjugation. To validate its formation:

  • Use human liver microsomes (HLMs) or recombinant CYP2D6/UGT isoforms (e.g., UGT1A3/1A4) with NADPH and UDPGA cofactors .
  • Quantify metabolites via LC-MS/MS with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .
  • Compare metabolite ratios in CYP2D6 extensive metabolizers (EMs) vs. poor metabolizers (PMs) to confirm enzymatic specificity .

Q. How can researchers quantify this compound in biological matrices?

  • Method : Use reverse-phase LC-MS/MS with a C18 column (2.6 µm, 50 × 2.1 mm) and mobile phases of 0.1% formic acid in water (A) and acetonitrile (B).
  • Sample prep : Solid-phase extraction (SPE) with deuterated analogs (e.g., 4'-hydroxy atomoxetine β-D-glucuronide-d3) improves recovery (>85%) .
  • Validation : Include linearity (1–500 ng/mL), precision (CV <15%), and lower limit of quantification (LLOQ = 1 ng/mL) per FDA guidelines .

Q. What are the primary excretion routes of this compound?

In humans, ~80% of atomoxetine is excreted as glucuronide conjugates (mainly this compound) in urine, with 18% in feces. Key methodologies to study excretion:

  • Radiolabeled studies : Administer [¹⁴C]-atomoxetine and track urinary/fecal radioactivity .
  • Renal clearance assays : Measure glomerular filtration rate (GFR) and tubular secretion using probenecid to inhibit organic anion transporters (OATs) .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect this compound exposure, and how should this influence study design?

  • Pharmacogenomic impact : In CYP2D6 PMs, this compound exposure is <1% of parent drug vs. ~2.6% in EMs due to reduced hydroxylation .
  • Study design : Stratify cohorts by CYP2D6 genotype (*4/*4 for PMs, *1/*1 for EMs) and use crossover designs to control for inter-individual variability. Include phenotyping probes (e.g., dextromethorphan) to confirm metabolic status .

Q. What advanced techniques resolve structural ambiguities in glucuronide metabolites like this compound?

  • Crystalline sponge X-ray diffraction (CS-XRD) : Soak metabolites into porous coordination polymers to determine regioselectivity (e.g., 1-O- vs. 4-O-glucuronidation) without crystallization .
  • High-resolution MS (HRMS) : Use Q-TOF or Orbitrap to fragment glucuronides (e.g., neutral loss of 176 Da) and map hydroxylation sites .

Q. How can researchers model drug-drug interactions (DDIs) involving this compound?

  • In vitro : Co-incubate atomoxetine with UGT inhibitors (e.g., valproic acid) in HLMs to assess glucuronidation suppression .
  • In silico : Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to predict DDIs in virtual populations, incorporating UGT1A3/1A4 expression variability .

Q. What species-specific differences exist in this compound metabolism?

  • Rodents vs. humans : Rats predominantly excrete hydroxylated metabolites, while dogs excrete glucuronides. Use chimeric humanized liver mice to bridge preclinical-clinical translation .
  • In vitro models : Primary hepatocyte/enterocyte co-cultures with species-matched UGT isoforms improve cross-species extrapolation .

Q. How do physicochemical properties (e.g., log P, pKa) influence this compound’s pharmacokinetics?

  • Log P = 2.32 (vs. 3.81 for atomoxetine) indicates reduced lipophilicity, limiting blood-brain barrier penetration .
  • pKa = 9.59 suggests ionization at physiological pH, enhancing renal excretion. Measure solubility via shake-flask method and permeability via PAMPA to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy Atomoxetine Glucuronide
Reactant of Route 2
4'-Hydroxy Atomoxetine Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.